1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one
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Overview
Description
The compound “1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one” is a derivative of the 1,2,3-triazole family . It is related to Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine, which is a polytriazolylamine ligand . This ligand is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of this compound and its derivatives involves complex chemical reactions . For instance, the synthesis of the homoleptic complexes [M (ttzm)2] (PF6)2 (ttzm = tris (1-benzyl-1,2,3-triazol-4-yl)methyl)amine involves the tris (1,2,3-triazol-4-yl)methane framework .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The empirical formula is C30H30N10 . The SMILES string representation of the molecule is C (N (Cc1cn (Cc2ccccc2)nn1)Cc3cn (Cc4ccccc4)nn3)c5cn (Cc6ccccc6)nn5 .Chemical Reactions Analysis
This compound is involved in various chemical reactions, particularly in the field of click chemistry . It is used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 132-143 °C . The compound’s molecular weight is 530.63 .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, the core structure of this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis due to their high chemical stability and aromatic character . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry. Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry. They mimic an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation .
Chemical Biology
1,2,3-triazoles are used in chemical biology .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging .
Materials Science
1,2,3-triazoles are used in materials science .
In addition to these applications, 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one has shown potential in cancer research. For example, a study found that a compound with a similar structure induced apoptosis in BT-474 cells . The compound inhibited colony formation in a concentration-dependent manner . This suggests that 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one could potentially be used in cancer treatment. However, more research is needed to confirm this.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-benzyltriazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYCFDHINZDZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
CAS RN |
80819-67-6 |
Source
|
Record name | 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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